![molecular formula C14H16O2 B14134334 5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
5-Hept-1-ynylbenzo[1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hept-1-ynylbenzo[1,3]dioxole: is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol It is characterized by a benzodioxole ring substituted with a hept-1-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hept-1-ynylbenzo[1,3]dioxole typically involves the coupling of a benzodioxole derivative with a hept-1-yne moiety. One common method is the Sonogashira coupling reaction, which employs a palladium catalyst and copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Hept-1-ynylbenzo[1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry: 5-Hept-1-ynylbenzo[1,3]dioxole is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into the pharmacological properties of this compound may reveal its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of 5-Hept-1-ynylbenzo[1,3]dioxole depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions, while the alkyne group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
- 5-Ethynylbenzo[1,3]dioxole
- 5-Propynylbenzo[1,3]dioxole
- 5-Butynylbenzo[1,3]dioxole
Comparison: Compared to its analogs, 5-Hept-1-ynylbenzo[1,3]dioxole has a longer alkyne chain, which may influence its physical properties, reactivity, and interactions with other molecules. This unique feature can make it more suitable for specific applications, such as in the design of molecular probes or advanced materials .
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-hept-1-ynyl-1,3-benzodioxole |
InChI |
InChI=1S/C14H16O2/c1-2-3-4-5-6-7-12-8-9-13-14(10-12)16-11-15-13/h8-10H,2-5,11H2,1H3 |
InChI Key |
AUTUYEQBANZBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


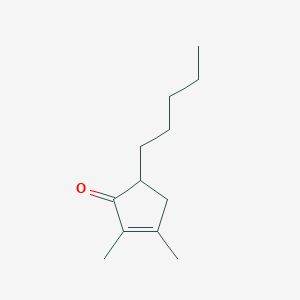
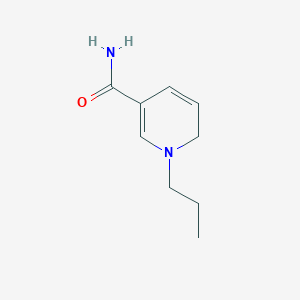
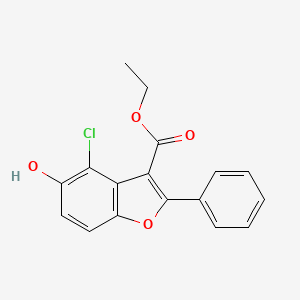
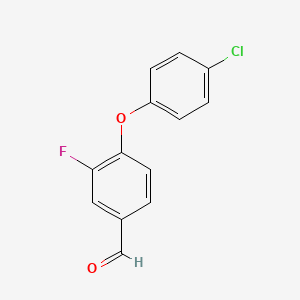
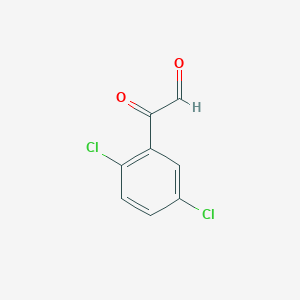
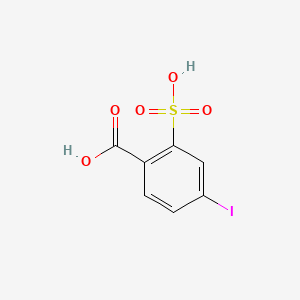
![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)
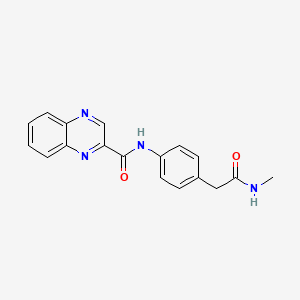
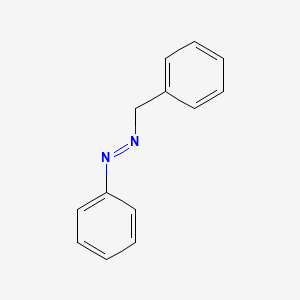
![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)
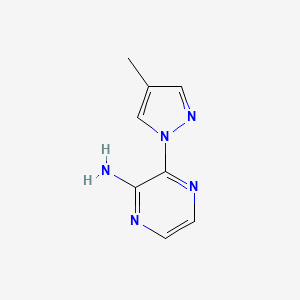
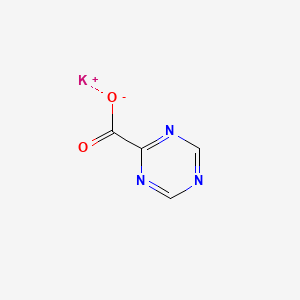

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)
